[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl][3-(1H-tetrazol-1-yl)phenyl]methanone
Description
[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl][3-(1H-tetrazol-1-yl)phenyl]methanone is a complex organic compound that features a combination of heterocyclic structures, including a piperazine ring, a tetrazole ring, and a dioxidotetrahydrothiophene moiety
Properties
Molecular Formula |
C16H20N6O3S |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
InChI |
InChI=1S/C16H20N6O3S/c23-16(13-2-1-3-14(10-13)22-12-17-18-19-22)21-7-5-20(6-8-21)15-4-9-26(24,25)11-15/h1-3,10,12,15H,4-9,11H2 |
InChI Key |
QIUCVYOVIRFXEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl][3-(1H-tetrazol-1-yl)phenyl]methanone typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is functionalized with the dioxidotetrahydrothiophene moiety through nucleophilic substitution reactions.
Introduction of the Tetrazole Ring: The tetrazole ring is introduced via cycloaddition reactions involving azides and nitriles.
Coupling Reactions: The final step involves coupling the piperazine derivative with the tetrazole-containing phenylmethanone through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophene moiety.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety.
Substitution: The piperazine and tetrazole rings can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenated compounds and nucleophiles are often used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing the piperazine moiety have been tested against various bacterial strains, showing promising results against Mycobacterium tuberculosis with IC90 values ranging from 3.73 to 4.00 μM .
Anti-Cancer Activity
Preliminary studies suggest that this compound may possess anti-cancer properties. In vitro assays have demonstrated that related compounds inhibit poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. This inhibition leads to increased apoptosis in cancer cells, particularly in breast cancer models. Specific IC50 values reported for related compounds range from 18 μM to levels comparable to established PARP inhibitors like Olaparib .
Neuropharmacological Effects
The piperazine ring structure indicates potential neuropharmacological effects, including anxiolytic and antidepressant properties. Compounds with similar piperazine structures are often investigated for their interactions with neurotransmitter systems, making this compound a candidate for further research in neuropharmacology .
Antitubercular Activity
A study evaluated several derivatives of the compound for their effectiveness against Mycobacterium tuberculosis. Among them, five compounds exhibited significant activity with IC90 values indicating potent antitubercular properties. This suggests that the compound could be developed as a potential treatment option for tuberculosis .
Cancer Cell Studies
In a focused study on breast cancer, derivatives were tested for their ability to inhibit PARP activity, leading to enhanced apoptosis in cancer cells. The findings indicated that certain derivatives showed significant inhibition of PARP activity, supporting their potential as anti-cancer agents .
Mechanism of Action
The mechanism of action of [4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl][3-(1H-tetrazol-1-yl)phenyl]methanone involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-ylmethanone: This compound shares the dioxidotetrahydrothiophene and piperazine moieties but differs in the presence of an indole ring instead of a tetrazole ring.
4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-ylmethanone: This compound features a thiadiazole ring in place of the tetrazole ring.
Uniqueness
The uniqueness of [4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl][3-(1H-tetrazol-1-yl)phenyl]methanone lies in its combination of heterocyclic structures, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile compound for research and industrial applications.
Biological Activity
The compound [4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl][3-(1H-tetrazol-1-yl)phenyl]methanone represents a novel molecular hybrid that combines pharmacophores from both thiophene and tetrazole derivatives. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Overview
The compound consists of two significant moieties:
- Tetrazole ring : Known for its diverse biological activities including antimicrobial and anticancer properties.
- Thiophene derivative : Often associated with neuropharmacological effects and metabolic regulation.
Anticancer Properties
Numerous studies indicate that compounds containing tetrazole and thiophene structures exhibit significant anticancer activity. For instance:
- Mechanism of Action : The tetrazole ring has been linked to the inhibition of key enzymes involved in cancer cell proliferation. Specifically, derivatives have shown inhibitory effects on monoacylglycerol lipase (MAGL), which plays a role in lipid metabolism and cancer progression .
- Cell Line Studies : Compounds similar to [4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl][3-(1H-tetrazol-1-yl)phenyl]methanone have demonstrated antiproliferative effects against various cancer cell lines, including breast and ovarian cancers .
Neuropharmacological Effects
The piperazine moiety is known for its potential in treating central nervous system disorders:
- CNS Disorders : Research indicates that compounds with piperazine structures can inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic syndrome and related CNS disorders such as Alzheimer’s disease .
Antimicrobial Activity
Tetrazole derivatives have also been studied for their antimicrobial properties:
- In vitro Studies : A range of tetrazole compounds have shown antibacterial and antifungal activities. For example, specific tetrazole derivatives demonstrated effectiveness against resistant strains of bacteria such as Staphylococcus aureus and various fungi including Candida albicans and Aspergillus niger .
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Antitumor Activity : A study reported that novel hybrid compounds combining piperazine and tetrazole structures exhibited significant antitumor activity in vitro, outperforming traditional chemotherapeutics in certain assays .
- Antimicrobial Efficacy : Another investigation into tetrazole derivatives revealed that modifications to the structure could enhance antimicrobial potency, with some compounds achieving MIC values lower than those of standard antibiotics .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
